The compound "N-[(Benzyloxy)carbonyl]norleucine" is a derivative of the amino acid norleucine, which has been modified to include a benzyloxycarbonyl protecting group. This modification is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids. The relevance of such compounds is evident in various fields, including medicinal chemistry, where they are used to understand biological processes and develop new therapeutic agents.
The mechanism of action of compounds similar to "N-[(Benzyloxy)carbonyl]norleucine" can be understood by examining the behavior of related molecules. For instance, benzoxaborole compounds have been shown to inhibit leucyl-tRNA synthetase (LeuRS) by trapping tRNA(Leu) in the editing site of the enzyme's CP1 domain, thus preventing protein synthesis1. This mechanism is crucial for the development of antimicrobial agents. Similarly, the reaction of N-benzoyloxy-N-methyl-4-aminoazobenzene with deoxyguanosine or DNA has been studied to understand the formation of adducts that are significant in the context of carcinogenicity2. These studies provide insights into how modifications to amino acids can affect biological processes and lead to the development of potential therapeutic or harmful compounds.
In the field of cancer research, compounds like "N-[(Benzyloxy)carbonyl]norleucine" have been studied for their potential anti-cancer properties. For example, L-azaserine and 6-diazo-5-oxo-L-norleucine (DON) have been investigated for their ability to inhibit the function of L-glutamine and L-glutamate by irreversibly alkylating the phosphate group of the pyridoxal complex, classifying them as irreversible amino acid antagonists4. This action suggests that similar compounds could be designed to target specific enzymes or pathways in cancer cells.
In structural biology and chemistry, the crystal structures of related dipeptides, such as N-(benzyloxycarbonyl)prolylleucine ethyl ester, have been determined to understand the preferred conformations of these molecules3. Such studies are essential for designing peptides and peptide-based drugs with desired structural and functional properties.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: